Higher Lipophilicity & Fsp³ vs. Methoxy Analog
The 5‑ethoxy derivative exhibits a computed LogP of 0.4177 and an Fsp³ of 0.286 . The 5‑methoxy comparator records a markedly lower LogP of −1.23 [1] and an Fsp³ of 0.167, derived from its molecular formula C₆H₈BNO₃ (1 sp³ carbon / 6 total carbons) [1]. The LogP differential (>1.6 log units) places the ethoxy compound firmly in the range associated with improved passive membrane permeability, while the higher Fsp³ correlates with reduced promiscuity and better clinical developability profiles in retrospective analyses.
Comparator (methoxy): LogP −1.23, Fsp³ 0.17
Difference: +1.65 LogP, +0.119 Fsp³
| Evidence Dimension | Predicted lipophilicity (LogP) and fraction sp³ (Fsp³) |
|---|---|
| Target Compound Data | LogP = 0.4177; Fsp³ = 0.286 |
| Comparator Or Baseline | (5-Methoxypyridin-3-yl)boronic acid: LogP = -1.23; Fsp³ = 0.167 |
| Quantified Difference | LogP: +1.65 log units higher lipophilicity; Fsp³: +0.119 absolute increase in saturated carbon fraction |
| Conditions | Calculated properties from vendor data sheets (Fluorochem; Bocsci) and chemical formula (AKSci) |
Why This Matters
Procurement scientists selecting a building block for CNS‑penetrant libraries or target‑based cellular assays should prioritise the ethoxy variant when passive permeability is likely limiting and Fsp³‑rich leads are desired.
- [1] Bocsci (BuildingBlocks). 5-Methoxypyridine-3-boronic acid (CAS 850991-69-4). LogP: -1.23000. View Source
